

# Application of Microneedle Arrays for Enhanced Transdermal Delivery of Peptides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The transdermal delivery of therapeutic peptides and proteins presents a significant challenge in pharmaceutical sciences due to the formidable barrier of the stratum corneum, the outermost layer of the skin.[1][2] Microneedle arrays, comprised of micron-sized needles, offer a minimally invasive and painless method to bypass this barrier, creating transient microchannels that facilitate the transport of macromolecules into the systemic circulation.[1][3][4] This technology combines the efficiency of conventional injections with the convenience of a transdermal patch, thereby improving patient compliance and therapeutic outcomes. Microneedle-based delivery systems have shown great promise for a variety of peptides, including insulin for diabetes management, cosmetic peptides for dermatological applications, and vaccines.

There are five main types of microneedle arrays, each with a distinct mechanism for drug delivery:

- Solid Microneedles: These are used to create micropores in the skin, after which a drug formulation (e.g., patch, gel) is applied.
- Coated Microneedles: The peptide is coated onto the surface of the microneedles, which are then inserted into the skin where the coating dissolves and releases the drug.



- Dissolving Microneedles: The microneedles themselves are made from biodegradable polymers or sugars that encapsulate the peptide. Upon insertion into the skin, the needles dissolve and release the therapeutic agent.
- Hollow Microneedles: These have a hollow bore through which the peptide formulation can be infused into the skin, often with the aid of a syringe or pump.
- Hydrogel-Forming Microneedles: These are made of swellable polymers that, upon insertion, absorb interstitial fluid to form continuous hydrogel conduits, allowing for sustained drug delivery from a patch reservoir.

This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the development and evaluation of microneedle arrays for enhanced transdermal peptide delivery.

## **Data Presentation**

The following tables summarize quantitative data from various studies on microneedle-based peptide delivery, offering a comparative overview of different microneedle types, peptide payloads, and delivery efficiencies.

Table 1: Characteristics of Microneedle Arrays for Peptide Delivery



| Microneedl<br>e Type | Material                                        | Peptide<br>Delivered                       | Needle Dimensions (Length x Base) | Peptide<br>Loading        | Reference |
|----------------------|-------------------------------------------------|--------------------------------------------|-----------------------------------|---------------------------|-----------|
| Solid                | Stainless<br>Steel                              | Insulin                                    | 150-200 μm<br>length              | N/A<br>(pretreatment<br>) |           |
| Coated               | Stainless<br>Steel                              | Peptide A                                  | Not specified                     | 250 μg per<br>patch       |           |
| Dissolving           | Hyaluronic<br>Acid                              | Insulin                                    | 600 μm<br>length                  | Not specified             |           |
| Dissolving           | Polyvinylpyrr<br>olidone (PVP)<br>/ Trehalose   | Polymyxin B,<br>Pentagastrin,<br>Sincalide | Not specified                     | Not specified             |           |
| Dissolving           | Carboxymeth ylcellulose (CMC) / Hyaluronic Acid | Bevacizumab                                | 500 μm<br>length                  | 5 mg and 10<br>mg         |           |
| Hydrogel-<br>Forming | Cross-linked polymers                           | Bevacizumab                                | 500 μm<br>length                  | 5 mg and 10<br>mg         |           |

Table 2: In Vitro and In Vivo Performance of Microneedle-Delivered Peptides



| Microneedle<br>Type  | Peptide                 | Study Type                 | Key Findings                                                                                               | Reference |
|----------------------|-------------------------|----------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Solid                | Insulin                 | In vivo (diabetic<br>rats) | Blood glucose<br>levels reduced<br>by up to 80%.                                                           | _         |
| Coated               | Peptide A               | Not specified              | Bioavailability similar to subcutaneous injection.                                                         |           |
| Dissolving           | Insulin                 | In vitro                   | Sustained release over several hours.                                                                      |           |
| Dissolving           | Bevacizumab             | In vivo                    | Higher Cmax<br>(488.7 ng/mL at<br>6 h) compared to<br>hydrogel-forming<br>MNs.                             |           |
| Hydrogel-<br>Forming | Bevacizumab             | In vivo                    | Sustained release with Cmax of 81.2 ng/mL and 358.2 ng/mL at 48 h for 5 mg and 10 mg doses, respectively.  | _         |
| Solid                | Hydrophilic<br>Peptides | In vitro                   | Permeation rate<br>decreased with<br>increasing<br>molecular<br>weight; sustained<br>release over 24<br>h. | _         |



## **Experimental Protocols**

# Protocol 1: Fabrication of Dissolving Microneedle Arrays by Solvent Casting Micromolding

This protocol describes a common two-step method for fabricating dissolving microneedles.

#### Materials:

- Polydimethylsiloxane (PDMS) female microneedle molds
- Dissolvable polymer (e.g., Polyvinylpyrrolidone (PVP), Hyaluronic Acid (HA))
- Peptide drug
- Deionized water or appropriate solvent
- Centrifuge
- Vacuum desiccator
- Oven

#### Procedure:

- Preparation of the Peptide-Polymer Solution:
  - Dissolve the chosen polymer (e.g., 20% w/v PVP) and the peptide drug in deionized water to create a concentrated solution for the needle tips.
  - Prepare a separate, less concentrated polymer solution (e.g., 10% w/v PVP) without the peptide for the backing layer.
- Molding the Needle Tips:
  - Pipette the peptide-polymer solution onto the PDMS mold.
  - Place the mold in a centrifuge and spin at a specified speed (e.g., 3000 rpm) for a set time
     (e.g., 30 minutes) to ensure the solution fills the microneedle cavities.



- Transfer the mold to a vacuum desiccator to remove air bubbles and then dry in an oven at a controlled temperature (e.g., 37°C) until the tips are solid.
- Casting the Backing Layer:
  - Pour the polymer solution for the backing layer over the dried needle tips in the mold.
  - Centrifuge the mold again to ensure a uniform backing layer.
  - Dry the entire array in an oven until the backing layer is fully solidified.
- · Demolding:
  - Carefully peel the fabricated dissolving microneedle patch from the PDMS mold.
  - Store the patches in a desiccator until use.

# Protocol 2: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the transdermal delivery of peptides from microneedle arrays.

#### Materials:

- Franz diffusion cells
- Full-thickness porcine or human cadaver skin
- Phosphate-buffered saline (PBS), pH 7.4
- Magnetic stirrer
- Water bath or heating block
- Microneedle applicator (if necessary)
- Analytical method for peptide quantification (e.g., HPLC, ELISA)



#### Procedure:

- Skin Preparation:
  - Thaw frozen skin at room temperature.
  - Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
  - Carefully inspect the skin for any defects.
- Franz Cell Setup:
  - Mount the skin sections between the donor and receptor compartments of the Franz cells,
     with the stratum corneum facing the donor compartment.
  - Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.
  - Place the Franz cells in a water bath or on a heating block maintained at 32°C or 37°C to simulate physiological skin temperature.
  - Allow the skin to equilibrate for at least 30-60 minutes.
- Microneedle Application:
  - Apply the peptide-loaded microneedle array to the surface of the skin in the donor compartment with consistent pressure for a specified duration (e.g., 1-10 minutes).
  - For solid microneedle pretreatment, apply the microneedles and then remove them before applying the peptide formulation.

#### Sampling:

- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.
- Immediately replenish the receptor compartment with an equal volume of fresh, prewarmed PBS.



#### • Sample Analysis:

- Analyze the collected samples to determine the concentration of the permeated peptide using a validated analytical method.
- Calculate the cumulative amount of peptide permeated per unit area over time and determine the permeation flux.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for microneedle development.





Click to download full resolution via product page

Caption: Mechanisms of action for different microneedle types.





Click to download full resolution via product page

Caption: Simplified insulin signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Development of a novel transdermal delivery system of peptide and protein drugs using microneedle arrays] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Microneedle-based insulin transdermal delivery system: current status and translation challenges PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Application of Microneedle Arrays for Enhanced Transdermal Delivery of Peptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230911#application-of-microneedle-arrays-for-enhanced-transdermal-delivery-of-peptides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com